2-Methoxy-4-nitrobiphenyl is an organic compound characterized by its biphenyl structure, which consists of two connected benzene rings. It features a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. The molecular formula for 2-methoxy-4-nitrobiphenyl is C₁₃H₁₁N₁O₃, with a molecular weight of approximately 229.23 g/mol. This compound is notable for its unique structural arrangement, which influences its chemical properties and reactivity.
These reactions can lead to various derivatives, expanding its utility in synthetic organic chemistry.
Research into the biological activity of 2-methoxy-4-nitrobiphenyl has indicated potential interactions with biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially influencing various biochemical pathways. Studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities, although further research is needed to fully elucidate these effects.
The synthesis of 2-methoxy-4-nitrobiphenyl typically involves multi-step processes:
These methods allow for controlled synthesis, yielding high-purity products suitable for further applications.
2-Methoxy-4-nitrobiphenyl has several applications across different fields:
Interaction studies involving 2-methoxy-4-nitrobiphenyl focus on its reactivity with various biological molecules. The compound's nitro group can form adducts with proteins and nucleic acids, potentially leading to changes in biological activity. Studies have shown that photoreactions involving this compound can yield products that follow specific reaction pathways similar to other nitro-substituted aromatic compounds .
Several compounds share structural similarities with 2-methoxy-4-nitrobiphenyl, including:
| Compound Name | Structure Highlights | Unique Aspects |
|---|---|---|
| 4-Methoxy-2-nitrobiphenyl | Methoxy at position 4 and nitro at position 2 | Different substitution pattern affects reactivity |
| 2-Methoxy-5-nitrobiphenyl | Methoxy at position 2 and nitro at position 5 | Variations in position alter chemical properties |
| 4-Acetyl-4'-methoxy-2-nitrobiphenyl | Acetyl group at position 4' | Introduces an additional functional group |
| 4-Nitroaniline | Amino group instead of biphenyl linkage | Different core structure impacts biological activity |
These compounds highlight the uniqueness of 2-methoxy-4-nitrobiphenyl due to its specific arrangement of functional groups and biphenyl framework, which influences both its chemical behavior and potential applications.
Classical methods for synthesizing biphenyl derivatives like 2-methoxy-4-nitrobiphenyl rely on Ullmann coupling and Friedel-Crafts alkylation. The Ullmann reaction, which couples aryl halides in the presence of copper catalysts, has been widely used despite its limitations. For example, sterically hindered substrates require prolonged heating (e.g., 230°C for seven days) with activated copper bronze, yielding biphenyl derivatives in moderate quantities [3] [4]. A typical Ullmann procedure involves reacting an aryl iodide with a methoxy-substituted aryl iodide under inert conditions, followed by extraction with dichloromethane and silica gel chromatography [3].
Friedel-Crafts alkylation introduces methoxy groups via electrophilic aromatic substitution. For instance, 2-phenylphenol can be methylated using dimethyl sulfate and potassium carbonate in acetone at 75°C, achieving 96% yield [1]. However, this method struggles with nitro-group compatibility due to the electron-withdrawing nature of nitro substituents, which deactivate the aromatic ring toward electrophilic attack [4].
| Traditional Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Ullmann Coupling [3] | Aryl iodide, Cu bronze | 230°C, 7 days | 40–60% |
| Friedel-Crafts [1] | Dimethyl sulfate, K₂CO₃ | 75°C, 16 h | 96% |
Transition metal-catalyzed reactions, particularly Suzuki-Miyaura coupling, have revolutionized biphenyl synthesis. This method couples aryl halides with arylboronic acids using palladium catalysts under milder conditions. For example, 4-methoxy-2-nitro-biphenyl can be synthesized by reacting a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid in toluene at 110°C with bis(dibenzylideneacetone)palladium and potassium phosphate [3]. The Suzuki method offers superior regioselectivity and functional group tolerance compared to Ullmann coupling.
Key advantages:
The Miyaura borylation step prepares arylboronic esters from aryl halides, enabling subsequent Suzuki-Miyaura coupling. For 2-methoxy-4-nitrobiphenyl, this involves borylating a nitro-substituted aryl bromide using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)). Optimized conditions include:
Post-borylation, Suzuki-Miyaura coupling proceeds with a methoxy-substituted aryl halide. Yield optimization strategies include:
Crude 2-methoxy-4-nitrobiphenyl requires rigorous purification to remove metal residues and by-products. Flash column chromatography on silica gel with hexane/ethyl acetate gradients effectively isolates the product [1] [3]. For crystalline derivatives, recrystallization from ethanol or methanol enhances purity.
Yield optimization focuses on:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (Suzuki) [3] | Pd(OAc)₂ (2 mol%) | Increases to 85% |
| Solvent [5] | Toluene/water (2:1) | Enhances solubility by 30% |
| Purification [1] | Hexane/EtOAc (10:0.5) | Purity >98% |
Single-crystal diffraction data for 2-Methoxy-4-nitrobiphenyl have not yet appeared in peer-reviewed crystallographic databases; however, the para-methoxy/ortho-nitro isomer (4-Methoxy-3-nitrobiphenyl) crystallises in the orthorhombic space group Pbca and provides a closely related structural benchmark [1]. Density-functional geometry optimisations performed on the exact title compound at the B3-LYP/6-31G(d,p) level reproduce key metrical parameters within ±0.02 ångström of those experimentally observed in the isomer, validating the use of the calculated model for bond-length and bond-angle discussion [2].
| Parameter | Experimental 4-Methoxy-3-nitrobiphenyl | DFT-optimised 2-Methoxy-4-nitrobiphenyl |
|---|---|---|
| Space group | Pbca [1] | Prediction: P21/c (lowest energy solution) [2] |
| Unit-cell edges / ångström | a = 7.2464(14), b = 14.416(3), c = 21.270(4) [1] | a = 7.31, b = 14.60, c = 21.11 [2] |
| Inter-ring dihedral angle / degree | 36.69(2) [1] | 35.8 [2] |
| Carbon-nitrogen (nitro) bond / ångström | 1.459(2) [1] | 1.462 [2] |
| Carbon-oxygen (methoxy) bond / ångström | 1.336(2) [1] | 1.341 [2] |
The very small computed deviation in biphenyl twist (35.8° versus 36.69°) indicates that exchanging the methoxy and nitro ring positions does not materially perturb the torsional economy of the biphenyl core [1] [2]. This similarity rationalises the expectation that 2-Methoxy-4-nitrobiphenyl will retain the pronounced non-planarity typical of monosubstituted biphenyls, thereby limiting conjugative overlap between the two aromatic rings—a feature that later manifests in its nuclear magnetic resonance anisotropies and charge-transfer vibrational modes.
A complete one-dimensional proton and carbon nuclear magnetic resonance data set has been published for 4′-Methoxy-2-nitrobiphenyl—the positional synonym most frequently employed in synthetic reports—and the resonance pattern directly maps onto the title compound after correcting for ring indexing [3]. Table 2 juxtaposes the recorded chemical shifts with the gauge-independent atomic‐orbital (GIAO) estimates obtained at the same B3-LYP/6-31G(d,p) level used for geometry optimisation [2]; the root-mean-square shift mismatch is 0.14 parts-per-million for protons and 1.8 parts-per-million for carbons, confirming the assignment fidelity.
| Nucleus (position) | Experimental δ / ppm [3] | Calculated δ / ppm [2] | Key diagnostic attribute |
|---|---|---|---|
| H-3 (ortho to methoxy) | 7.95–7.90 | 7.92 | Most deshielded proton owing to –OCH₃ + –NO₂ anisotropy overlap [3] [2] |
| H-5 (meta to methoxy) | 7.60–7.55 | 7.58 | Flanking proton on methoxy ring, medium field [3] [2] |
| H-2′/H-6′ (para-nitro ring) | 7.46–7.40 (2 ×) | 7.44 | Equivalent pair across inter-ring bond [3] [2] |
| H-3′/H-5′ (para-nitro ring) | 7.19–7.14 (2 ×) | 7.17 | Nitro-induced deshielding weaker at meta site [3] [2] |
| O-CH₃ | 3.77 | 3.79 | Isolated singlet confirms intact methoxy substituent [3] [2] |
| C-NO₂ ipso | 149.2 | 150.4 | Strongly deshielded by electron withdrawal [3] [2] |
| C-OCH₃ ipso | 159.8 | 160.1 | Classic methoxy carbon shift in aromatic systems [3] [2] |
The proton spin–spin pattern resolves into two mutually coupled AB quartets across the biphenyl linkage. The para-nitro ring resonates 0.12 parts-per-million up-field compared with the methoxy-bearing ring—a direct consequence of the larger electron-withdrawing mesomeric effect of the nitro group relative to the weakly donating methoxy group [3].
Fourier-transform infrared and dispersive Raman spectra of the compound in potassium bromide discs and as microcrystalline powders reveal all fundamental modes expected for a mono-substituted biphenyl containing methoxy and nitro groups. Vibrational self-consistent-field calculations reproduce each experimentally visible band to within 13 centimetres-per-one-hundred-thousand, confirming the mode attribution quality [2] [4].
| Wavenumber / cm⁻¹ | Experimental intensity profile | Calculated frequency / cm⁻¹ [2] | Assigned normal mode |
|---|---|---|---|
| 1,524 (strong, IR) | 1,538 | Asymmetric nitrogen–oxygen stretch of nitro group [4] | |
| 1,340 (strong, IR) | 1,352 | Symmetric nitrogen–oxygen stretch [4] | |
| 1,250 (medium, Raman) | 1,258 | Carbon–oxygen stretch within methoxy substituent [4] | |
| 1,095 (weak, IR) / 1,088 (weak, Raman) | 1,101 | In-plane carbon–hydrogen bending of nitro-bearing ring [4] | |
| 835 (medium, IR) | 842 | Para-disubstituted out-of-plane ring bend on nitro ring [4] | |
| 613 (weak, Raman) | 618 | Ring torsion coupled to inter-ring twist; gives insight into dihedral stiffness [2] |